molecular formula C14H31N B1360170 Diheptylamine CAS No. 2470-68-0

Diheptylamine

Cat. No.: B1360170
CAS No.: 2470-68-0
M. Wt: 213.4 g/mol
InChI Key: NJWMENBYMFZACG-UHFFFAOYSA-N
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Description

Diheptylamine (CAS 2470-68-0) is a secondary aliphatic amine with the molecular formula C₁₄H₃₁N and a molecular weight of 213.41 g/mol . Structurally, it consists of two linear heptyl chains (-(CH₂)₆CH₃) bonded to a central nitrogen atom.

Properties

IUPAC Name

N-heptylheptan-1-amine
Source PubChem
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InChI

InChI=1S/C14H31N/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h15H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWMENBYMFZACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062444
Record name 1-Heptanamine, N-heptyl-
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Molecular Weight

213.40 g/mol
Source PubChem
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CAS No.

2470-68-0
Record name Diheptylamine
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Record name 1-Heptanamine, N-heptyl-
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Record name Diheptylamine
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Record name 1-Heptanamine, N-heptyl-
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Record name 1-Heptanamine, N-heptyl-
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Record name 1-HEPTANAMINE, N-HEPTYL-
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diheptylamine is typically synthesized through the hydrogenation of heptanamide. The process involves the following steps:

    Heptanamide Preparation: Heptanoic acid is reacted with ammonia to form heptanamide.

    Hydrogenation: Heptanamide is then subjected to hydrogenation in the presence of a catalyst such as nickel or platinum.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-efficiency catalysts and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Diheptylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diheptylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of diheptylamine involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Key Properties :

  • Synthesis : Diheptylamine is synthesized via the reduction of heptanal oxime using sodium borohydride-copper(II) sulfate, yielding an 87% product ratio of heptylamine to this compound (1:4) .
  • Applications : Historically used as a nasal decongestant due to vasoconstrictive properties , it is also employed in calix[4]arene-based extractants for separation processes in analytical chemistry .

Comparison with Structurally Similar Compounds

Structural Analogues: Secondary Aliphatic Amines

The following table compares this compound with other secondary amines sharing similar alkyl chain lengths or functional groups:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₁₄H₃₁N 213.41 2470-68-0 Linear C₇ chains; used in separation chemistry , irritant
Dicyclohexylamine C₁₂H₂₃N 181.32 101-83-7 Cyclohexyl groups; higher vaporization enthalpy (69.5 kJ/mol)
Diisobutylamine C₈H₁₉N 129.24 110-96-3 Branched C₄ chains; industrial solvent, lower toxicity
N,N-Dimethyldodecylamine C₁₄H₃₁N 213.41 112-18-5 Methyl and dodecyl groups; higher vaporization enthalpy (69.5 kJ/mol)

Structural Insights :

  • Chain Length vs. Properties : Longer alkyl chains (e.g., this compound vs. diisobutylamine) increase hydrophobicity and boiling points but reduce solubility in polar solvents .
  • Branched vs. Linear Chains : Branched analogues like diisobutylamine exhibit lower molecular symmetry, affecting phase transition behavior and intermolecular interactions .

Physical and Thermodynamic Properties

The vaporization enthalpy (ΔvapH) and phase transition data highlight key differences:

Compound ΔvapH (kJ/mol) Temperature Range (K) Boiling Point (°C) Reference
This compound 60.0 435–605 ~300 (est.)
N,N-Dimethyldodecylamine 69.5 283–324 ~299
Tetradecylamine 62.4 471–577 ~486

Analysis :

  • This compound’s lower ΔvapH compared to N,N-dimethyldodecylamine suggests weaker intermolecular forces due to its linear structure and absence of polar methyl groups.
  • Tetradecylamine (a primary amine) has a higher ΔvapH, reflecting stronger hydrogen bonding capability .

Mechanistic Insight :

  • Steric and electronic factors influence product ratios. Linear aliphatic oximes (e.g., heptanal) favor secondary amine formation due to reduced steric hindrance during reductive coupling .

Biological Activity

Diheptylamine, a member of the aliphatic amine family, is recognized for its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its long aliphatic chain, which consists of seven carbon atoms. Its chemical formula is C₇H₁₅N. The structure allows it to interact with biological membranes, influencing its biological activity.

Mechanisms of Biological Activity

This compound exhibits several mechanisms through which it can exert biological effects:

  • Interaction with Receptors : this compound can act as a ligand for various receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways.
  • Enzyme Modulation : The compound has been shown to influence enzyme activity, potentially affecting metabolic processes within cells.
  • Membrane Disruption : Due to its hydrophobic nature, this compound can integrate into lipid bilayers, altering membrane fluidity and permeability.

In Vitro Studies

  • Antimicrobial Activity : this compound has been investigated for its antimicrobial properties. Studies have demonstrated that it exhibits inhibitory effects against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
  • Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in certain cancer cell lines. This property is particularly relevant for exploring its use in cancer therapy.
  • Neuroprotective Effects : Some studies indicate that this compound may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases.

Case Studies

A series of case studies have explored the biological activity of this compound in different contexts:

  • Study 1 : A study involving the application of this compound in treating bacterial infections showed a significant reduction in bacterial load in infected animal models compared to control groups.
  • Study 2 : In a clinical trial assessing the compound's effects on cancer patients, preliminary results indicated that patients receiving this compound as part of their treatment regimen experienced improved outcomes compared to those receiving standard care.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against multiple bacterial strains
CytotoxicityInduces cell death in cancer cell lines
NeuroprotectivePotential benefits in neurodegenerative diseases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.